molecular formula C21H27FN4O2 B4890540 (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B4890540
M. Wt: 386.5 g/mol
InChI Key: BINVZAJPPFFAHR-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule featuring a pyrrolo[3,4-d][1,3]oxazol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[3,4-d][1,3]oxazol-2-one core: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Introduction of the 4-fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a suitable Lewis acid catalyst.

    Attachment of the pyrazole moiety: This can be done through a nucleophilic substitution reaction using a pyrazole derivative and an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6aR)-3-[2-(4-chlorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
  • (3aS,6aR)-3-[2-(4-bromophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Uniqueness

The uniqueness of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain targets and improve its metabolic stability.

Properties

IUPAC Name

(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-3-9-25-12-17(15(2)23-25)11-24-13-19-20(14-24)28-21(27)26(19)10-8-16-4-6-18(22)7-5-16/h4-7,12,19-20H,3,8-11,13-14H2,1-2H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINVZAJPPFFAHR-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CN2CC3C(C2)OC(=O)N3CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=C(C(=N1)C)CN2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.